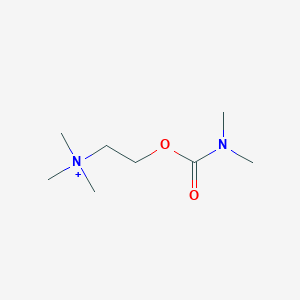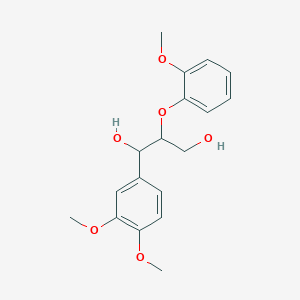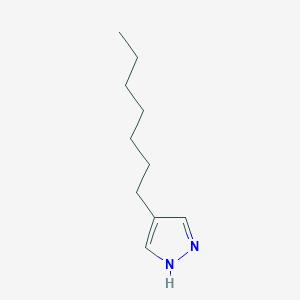
4-Heptylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptylpyrazole is a compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
4-Heptylpyrazole has been studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In agriculture, 4-Heptylpyrazole has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of plants and increase their resistance to environmental stressors.
In materials science, 4-Heptylpyrazole has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks. It has been found to form stable complexes with various metals and has been used to synthesize MOFs with unique properties.
Mécanisme D'action
The mechanism of action of 4-Heptylpyrazole varies depending on its application. In medicine, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 4-Heptylpyrazole reduces inflammation and pain.
In agriculture, 4-Heptylpyrazole promotes plant growth by regulating the expression of genes involved in plant growth and development. It also increases the activity of enzymes involved in photosynthesis, leading to increased plant growth.
Biochemical and Physiological Effects
4-Heptylpyrazole has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In agriculture, 4-Heptylpyrazole has been found to promote plant growth and increase plant resistance to environmental stressors. It has also been found to increase the activity of enzymes involved in photosynthesis, leading to increased plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Heptylpyrazole in lab experiments is its unique properties. It has been found to have anti-inflammatory properties, promote plant growth, and form stable complexes with various metals. This makes it a versatile compound that can be used in various fields of research.
However, one of the limitations of using 4-Heptylpyrazole in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and its effects on human health are not well understood.
Orientations Futures
There are many future directions for research on 4-Heptylpyrazole. In medicine, it could be studied further for its potential use in the treatment of inflammatory diseases and cancer. In agriculture, it could be studied further for its potential use as a plant growth regulator and its effects on plant-microbe interactions. In materials science, it could be used to synthesize MOFs with unique properties for various applications. Overall, 4-Heptylpyrazole is a compound with great potential for scientific research, and further studies could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 4-Heptylpyrazole can be achieved using various methods. One of the most common methods involves the reaction of 4-pentynoic acid with hydrazine hydrate in the presence of a catalyst. The reaction results in the formation of 4-Heptylpyrazole with a yield of around 70-80%. Other methods include the reaction of 4-pentynoic acid with hydrazine in the presence of a base or the reaction of 4-pentynal with hydrazine.
Propriétés
Numéro CAS |
14766-44-0 |
|---|---|
Nom du produit |
4-Heptylpyrazole |
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-heptyl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-12-9-10/h8-9H,2-7H2,1H3,(H,11,12) |
Clé InChI |
OKWKXBNFKDGWDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CNN=C1 |
SMILES canonique |
CCCCCCCC1=CNN=C1 |
Autres numéros CAS |
14766-44-0 |
Synonymes |
4-heptylpyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

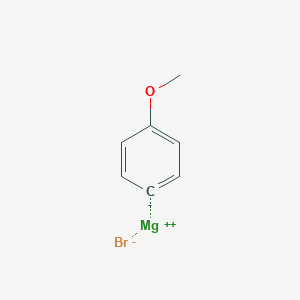
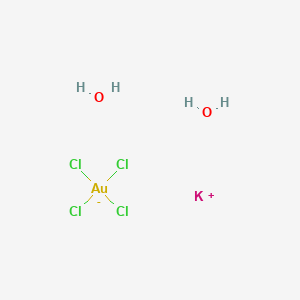

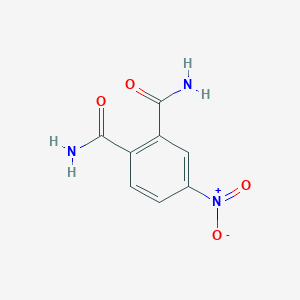

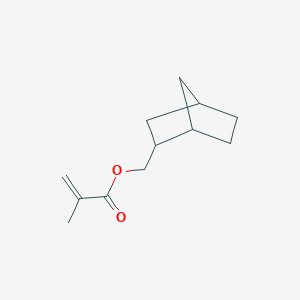
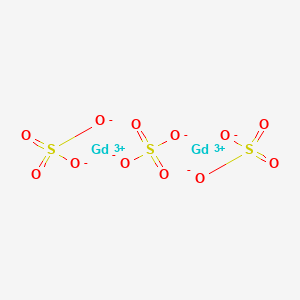
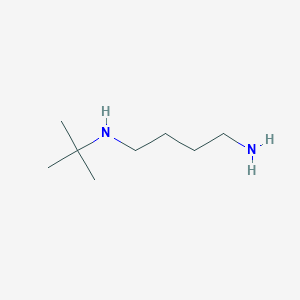
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
